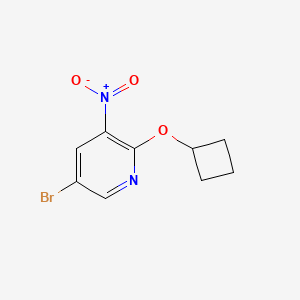
5-Bromo-2-cyclobutoxy-3-nitro-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-cyclobutoxy-3-nitro-pyridine is an organic compound with the molecular formula C9H9BrN2O3 It is a derivative of pyridine, substituted with bromine, cyclobutoxy, and nitro groups
準備方法
The synthesis of 5-Bromo-2-cyclobutoxy-3-nitro-pyridine typically involves multiple steps:
Bromination: The starting material, 2-cyclobutoxy-3-nitropyridine, undergoes bromination using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an organic solvent like acetonitrile at a controlled temperature to ensure regioselectivity.
Cyclobutoxylation: The brominated intermediate is then subjected to a cyclobutoxylation reaction
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes to ensure consistent production.
化学反応の分析
5-Bromo-2-cyclobutoxy-3-nitro-pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclobutoxy group, to form corresponding ketones or carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
科学的研究の応用
5-Bromo-2-cyclobutoxy-3-nitro-pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism by which 5-Bromo-2-cyclobutoxy-3-nitro-pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can participate in redox reactions, while the bromine and cyclobutoxy groups can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar compounds to 5-Bromo-2-cyclobutoxy-3-nitro-pyridine include:
2-Bromo-5-nitropyridine: Lacks the cyclobutoxy group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
5-Bromo-3-nitropyridine-2-carbonitrile: Contains a nitrile group instead of a cyclobutoxy group, which can alter its reactivity and applications.
5-Bromo-2-hydroxy-3-nitropyridine: The hydroxy group can participate in hydrogen bonding, affecting its solubility and interaction with biological targets.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various research applications.
特性
CAS番号 |
947534-27-2 |
|---|---|
分子式 |
C9H9BrN2O3 |
分子量 |
273.08 g/mol |
IUPAC名 |
5-bromo-2-cyclobutyloxy-3-nitropyridine |
InChI |
InChI=1S/C9H9BrN2O3/c10-6-4-8(12(13)14)9(11-5-6)15-7-2-1-3-7/h4-5,7H,1-3H2 |
InChIキー |
OYONVLRCSXXULI-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)OC2=C(C=C(C=N2)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-5-[(4-methylphenyl)methyl]phenol](/img/structure/B12640004.png)
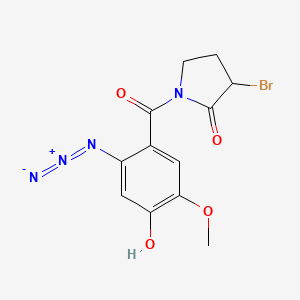
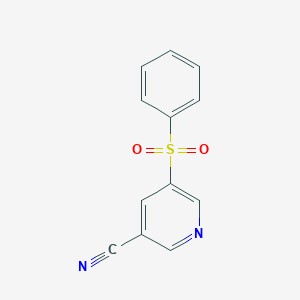
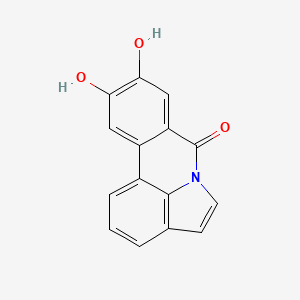

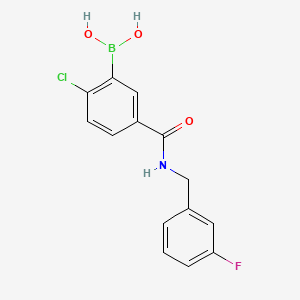

![8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene](/img/structure/B12640051.png)
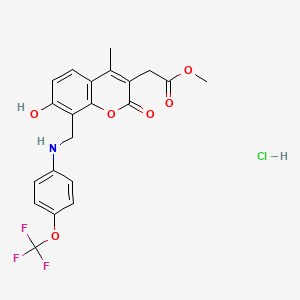
![N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B12640065.png)
![4-Ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine](/img/structure/B12640067.png)
![[4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenyl](cyclohexyl)methanone](/img/structure/B12640074.png)
![4-Pyrimidinecarboxylic acid, 5-chloro-6-[[(2,4,6-trimethoxyphenyl)methyl]amino]-, ethyl ester](/img/structure/B12640089.png)

